molecular formula C15H13NO4 B15345947 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 22330-42-3

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B15345947
CAS No.: 22330-42-3
M. Wt: 271.27 g/mol
InChI Key: GWQIRICPSOISHC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a dione functionality at the 1,3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and oxidation steps. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.

    Reduction: Reduction of the dione functionality to corresponding alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1H-isoquinoline-1,3(2H)-dione: Lacks the methyl group at the 2 position.

    2-Methyl-1H-isoquinoline-1,3(2H)-dione: Lacks the methoxy groups at the 6 and 7 positions.

    6,7-Dimethoxy-2-methylquinoline: Similar structure but lacks the dione functionality.

Properties

CAS No.

22330-42-3

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

6,7-dimethoxy-2-methylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H13NO4/c1-16-14(17)8-4-6-10(19-2)13-11(20-3)7-5-9(12(8)13)15(16)18/h4-7H,1-3H3

InChI Key

GWQIRICPSOISHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O

Origin of Product

United States

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